N-phenyl-2-(1-pyrrolidinyl)nicotinamide
Description
Properties
IUPAC Name |
N-phenyl-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-13-7-2-1-3-8-13)14-9-6-10-17-15(14)19-11-4-5-12-19/h1-3,6-10H,4-5,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQPVGPDXZCYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(1-pyrrolidinyl)nicotinamide typically involves the following steps:
Formation of Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(1-pyrrolidinyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
N-phenyl-2-(1-pyrrolidinyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-(1-pyrrolidinyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
N-phenyl-2-(1-pyrrolidinyl)nicotinamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: N-phenyl-2-(1-pyrrolidinyl)pyridine, N-phenyl-2-(1-pyrrolidinyl)benzamide, and N-phenyl-2-(1-pyrrolidinyl)quinoline.
Uniqueness: The presence of the nicotinamide core and the specific substitution pattern confer unique chemical and biological properties, making it distinct from other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-phenyl-2-(1-pyrrolidinyl)nicotinamide, and how can reaction efficiency be optimized?
- Methodology : The compound’s synthesis likely involves coupling a nicotinamide core with pyrrolidine and phenyl substituents. Key steps include:
- Acylation : Use nicotinic acid derivatives (e.g., 2-chloronicotinic acid) as starting materials, followed by substitution with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDCI or DCC) to attach the phenyl group to the nicotinamide nitrogen. Optimize solvent choice (e.g., dichloromethane or ethanol) and reaction temperature (60–80°C) to maximize yield .
- Purity Control : Monitor progress via thin-layer chromatography (TLC) and confirm final product purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the pyrrolidine ring (δ 1.8–2.2 ppm for methylene protons) and phenyl group (aromatic protons at δ 7.0–7.5 ppm). Compare with computational predictions (e.g., ChemDraw or ACD/Labs) .
- HRMS : Use electrospray ionization (ESI-HRMS) to confirm the molecular ion peak ([M+H]⁺) with a mass accuracy of <5 ppm. Cross-reference with PubChem data for validation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Dose-Response Analysis : Conduct in vitro assays (e.g., enzyme inhibition or cell viability) across a broad concentration range (nM to μM) to identify discrepancies caused by non-linear pharmacokinetics .
- Metabolic Stability Testing : Compare half-life (t₁/₂) in liver microsomes (human vs. rodent) to assess species-specific metabolism differences. Use LC-MS/MS to quantify parent compound degradation .
- Target Selectivity Profiling : Employ kinase or GPCR screening panels to rule off-target effects. For example, if conflicting data arise from adenosine receptor binding, validate via radioligand displacement assays .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?
- Methodology :
- Substituent Variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing -NO₂ or bulky tert-butyl groups) or pyrrolidine (e.g., spirocyclic derivatives) moieties. Test binding affinity via surface plasmon resonance (SPR) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with the target protein’s active site. Prioritize derivatives with improved hydrogen bonding (e.g., carbonyl to backbone NH) or hydrophobic packing .
- Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) and polar surface area (PSA) to balance solubility and membrane permeability. Derivatives with logP 2–3 and PSA <90 Ų are ideal for CNS penetration .
Q. What experimental designs are critical for elucidating the mechanism of action of this compound in complex biological systems?
- Methodology :
- Transcriptomic/Proteomic Profiling : Apply RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment. Validate hits via Western blot or qPCR .
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map direct interactors. Confirm binding via pull-down assays and co-crystallization .
- In Vivo Efficacy Models : Test in transgenic mice or patient-derived xenografts (PDX) with biomarker monitoring (e.g., plasma nicotinamide levels via LC-MS) to correlate target engagement with therapeutic outcomes .
Data Analysis and Validation
Q. How should researchers address variability in purity or stability data for this compound batches?
- Methodology :
- Stability Studies : Store batches under accelerated conditions (40°C/75% RH for 4 weeks) and quantify degradation products (e.g., hydrolyzed nicotinic acid) via HPLC. Use argon-purged vials to mitigate oxidation .
- Batch-to-Batch Comparison : Perform principal component analysis (PCA) on NMR or HRMS datasets to identify outliers. Reject batches with >5% impurity variance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
